molecular formula C8H14N2O B1653326 9-Amino-5-azaspiro[3.5]nonan-6-one CAS No. 1803603-81-7

9-Amino-5-azaspiro[3.5]nonan-6-one

Cat. No.: B1653326
CAS No.: 1803603-81-7
M. Wt: 154.21
InChI Key: XKJCZOVDARJKFM-UHFFFAOYSA-N
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Description

9-Amino-5-azaspiro[3.5]nonan-6-one (CAS 1803603-81-7) is a high-value spirocyclic building block with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound features a piperidine core, which is a prominent heterocyclic structure in medicinal chemistry, found in a significant number of FDA-approved drugs . The spirocyclic scaffold, incorporating a cyclobutane ring, is increasingly leveraged in drug design for its ability to improve physicochemical properties, reduce conformational flexibility, and access novel chemical space by engaging with unique binding sites on biological targets . This makes it a crucial intermediate for structure-guided design programs, such as the development of potent spirocyclic inhibitors for viral proteases like SARS-CoV-2 3CLpro . As a primary amine, this compound is readily amenable to further synthetic modification, allowing researchers to explore structure-activity relationships and optimize lead compounds. This compound is supplied with a minimum purity of 95% and is intended for Research and Development use only. It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-amino-5-azaspiro[3.5]nonan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14N2O/c9-6-2-3-7(11)10-8(6)4-1-5-8/h6H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJCZOVDARJKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CCC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901289783
Record name 5-Azaspiro[3.5]nonan-6-one, 9-amino-
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803603-81-7
Record name 5-Azaspiro[3.5]nonan-6-one, 9-amino-
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Record name 5-Azaspiro[3.5]nonan-6-one, 9-amino-
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Record name 9-amino-5-azaspiro[3.5]nonan-6-one
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Advanced Synthetic Strategies for 9 Amino 5 Azaspiro 3.5 Nonan 6 One and Its Analogues

Foundational Synthetic Methodologies for Azaspiro[3.5]nonane Scaffolds

The creation of the azaspiro[3.5]nonane framework, which combines a four-membered azetidinone (β-lactam) or a six-membered piperidinone (δ-lactam) ring with a cyclohexane (B81311) ring, can be achieved through several powerful chemical transformations. These foundational methods are crucial for accessing the core structure upon which further functionalization, such as the introduction of an amino group at the C-9 position, can be performed.

Cycloaddition Reactions in Spirocyclic Lactam Synthesis (e.g., [2+2] Cycloadditions)

Cycloaddition reactions are a cornerstone in the synthesis of cyclic and spirocyclic compounds. The Staudinger [2+2] ketene-imine cycloaddition is a particularly relevant method for constructing the β-lactam ring found in many azaspiro compounds. This reaction involves the combination of a ketene, often generated in situ, with an imine to form a four-membered azetidinone ring. By using cyclic imines or ketenes derived from cyclic precursors, a spirocyclic junction can be effectively created.

Research has demonstrated the synthesis of diversely substituted spiro-β-lactams by reacting imines with ketenes generated from phenylacetic acids. For instance, a one-pot method using tosyl chloride as a ketene-generating reagent has been developed for the synthesis of spirooxindolo-β-lactams. Another key strategy is the 1,3-dipolar cycloaddition, which can be used to construct spirocyclic systems with high regioselectivity. The reaction of α-methylene-β-lactams with various dipoles like diazomethane (B1218177) or nitrile oxides has been shown to produce optically active spiro-β-lactams. Current time information in Le Flore County, US. More recently, asymmetric 1,3-dipolar cycloadditions of diazoacetates with α-methylene lactams have been developed to prepare chiral spirocyclic heterocycles with high yields and enantioselectivity. figshare.comrsc.org

Cycloaddition TypeReactantsCatalyst/ReagentProduct TypeKey Features
Staudinger [2+2] Cycloaddition Isatin Schiff bases, Phenylacetic acidsTosyl ChlorideSpirooxindolo-β-lactamsOne-pot synthesis, predominantly cis-diastereoselective.
1,3-Dipolar Cycloaddition α-Methylene lactams, Diazoacetates/Nitrile OxidesMagnesium Lewis AcidChiral Spirocyclic HeterocyclesHigh yield (up to 91%) and enantioselectivity (up to 89% ee). figshare.comrsc.org
[3+2] Cycloaddition 2,3-Butadienoates, Electron-Deficient OlefinsChiral Phosphines2-Azaspiro[4.4]nonan-1-onesPhosphine-catalyzed process. wikipedia.org

Reformatsky Reaction-Mediated Annulation Approaches

The Reformatsky reaction traditionally involves the condensation of aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy-esters. organic-chemistry.orgresearchgate.net This reaction can be ingeniously adapted into an annulation strategy for building spirocyclic lactams. The process begins with the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester. organic-chemistry.org This enolate can then react with a cyclic ketone. The resulting β-hydroxy ester contains both the hydroxyl and ester functionalities required for a subsequent intramolecular cyclization (lactamization).

By designing a substrate that contains both the cyclic ketone and the α-halo ester tethered together, an intramolecular Reformatsky reaction can lead directly to the formation of a spirocyclic lactam. Although direct examples for the synthesis of 9-Amino-5-azaspiro[3.5]nonan-6-one are not prevalent, the principles of the aza-Reformatsky reaction (using imines as electrophiles) demonstrate the feasibility of this approach. nih.govbeilstein-journals.org The reaction of imines with Reformatsky reagents can yield β-amino esters, which are direct precursors to β-lactams, or can directly form the β-lactam ring under certain conditions. nih.gov The mild, neutral conditions of the Reformatsky reaction allow for excellent functional group tolerance, making it a versatile tool in complex synthesis. acs.org

Oxidative Cyclization Pathways for Azaspiro Systems

Oxidative cyclization represents a modern and powerful strategy for forming heterocyclic and spirocyclic systems. Palladium-catalyzed oxidative reactions are particularly prominent. These methods often utilize molecular oxygen as the ultimate, environmentally benign oxidant.

One such approach involves the palladium(II)-catalyzed oxidative cyclization of substrates containing a nucleophile (like an amide) and an unactivated olefin. In this process, the palladium catalyst facilitates the intramolecular attack of the amide nitrogen onto the olefin, followed by an oxidation step that regenerates the active catalyst. This has been successfully applied to the cyclization of amides to form both fused and spirocyclic systems. nih.govresearchgate.net For instance, an efficient method for synthesizing bicyclic spirodiamine molecules has been developed via palladium-catalyzed β-C(sp³)–H bond activation of aliphatic amides and subsequent cyclization with maleimides. nih.govresearchgate.netacs.org This strategy highlights the potential to form the piperidinone ring of the azaspiro[3.5]nonane scaffold through intramolecular C-N bond formation.

Radical Cyclization Strategies towards Spirocyclic Structures

Radical cyclizations offer a robust alternative for the construction of complex cyclic frameworks, including spirocycles. These reactions proceed through radical intermediates and are often characterized by their tolerance of various functional groups and their ability to form sterically congested quaternary centers, such as the spiro-carbon.

A common strategy involves the generation of a radical which then undergoes an intramolecular cyclization onto a suitable acceptor, like an alkene or an aromatic ring. For example, the cyclization of an aryl radical at the ipso position of a p-O-aryl-substituted acetamide (B32628) can generate oxindoles bearing spirocyclohexadienone rings. A domino radical bicyclization has been successfully developed to synthesize 1-azaspiro[4.4]nonane derivatives, a close analogue of the target scaffold. researchgate.netnih.gov This process involves the formation and capture of alkoxyaminyl radicals, initiated by reagents like AIBN or triethylborane (B153662), leading to the spirocyclic core in moderate yields. researchgate.net Furthermore, manganese(III) acetate (B1210297) is another reagent known to mediate oxidative free-radical cyclizations, proving effective in the synthesis of various cyclic structures found in natural products. lookchem.com

Stereoselective and Asymmetric Synthesis of Azaspiro[3.5]nonan-6-one Derivatives

Achieving stereochemical control is paramount in the synthesis of biologically active molecules. For spirocyclic compounds, this involves controlling the configuration of the spirocenter and any other stereocenters in the molecule.

Enantioselective Syntheses of Chiral Azaspiro[3.5]nonan-1-ones

The development of enantioselective routes to azaspiro[3.5]nonane derivatives is crucial for accessing single-enantiomer products. One successful approach provides a general and highly enantioselective synthesis of substituted 2-azaspiro[3.5]nonan-1-ones. This strategy relies on the propensity of C-4 substituted 2-azetidinone enolates to undergo alkylation trans to the C-4 substituent due to steric hindrance.

The synthesis starts with the alkylation of a chiral C-3 unsubstituted 2-azetidinone with a chiral bis-electrophile. A subsequent intramolecular spiro-alkylation then forms the cyclohexane ring. The stereochemistry of the final spirocycle is controlled by the chirality of the starting materials and the diastereoselectivity of the cyclization step. This methodology has been applied to the synthesis of 1-substituted 2-azaspiro[3.5]nonane with high diastereoselectivity (dr values up to 98:2). rsc.org

MethodKey SubstratesKey TransformationStereochemical ControlProductReference
Intramolecular Alkylation Chiral C-3 unsubstituted 2-azetidinone, Chiral bis-electrophileDiastereoselective spiroannulationSubstrate control, trans-alkylation on azetidinone enolateSubstituted 2-Azaspiro[3.5]nonan-1-ones
Addition to Davis–Ellman's imines Ethyl cyclobutanecarboxylate (B8599542) anions, Chiral N-sulfinyliminesDiastereoselective additionChiral auxiliary on the imine1-substituted 2-azaspiro[3.5]nonane rsc.org

Diastereoselective Control in Spiro[3.5]nonane Formation

Achieving diastereoselective control is a critical aspect in the synthesis of spiro[3.5]nonane frameworks, as the relative orientation of substituents profoundly influences the molecule's three-dimensional shape and biological activity. Various strategies have been developed to govern the stereochemical outcome of reactions that form spirocycles.

One effective approach involves the use of catalyst-controlled reactions. For instance, in the synthesis of dihydropyrans, the diastereoselectivity can be reversed by the choice of catalyst, allowing for the selective formation of either cis or trans isomers. rsc.org This control is often achieved through subtle interactions, such as hydrogen bonding between the catalyst and a substrate, which stabilizes one transition state over another. rsc.org Such principles can be extended to the formation of the spiro[3.5]nonane system, where a chiral catalyst could direct the approach of one part of the molecule to another during the cyclization step.

Another powerful method is the use of domino reactions where multiple bonds are formed in a single, orchestrated sequence. A domino radical bicyclization has been successfully employed for the synthesis of 1-azaspiro[4.4]nonane derivatives, yielding products with a preference for the trans configuration as a mixture of diastereomers. acs.org The level of diastereoselectivity in these reactions can be influenced by the choice of radical initiator, with triethylborane (Et₃B) sometimes offering higher diastereoselectivity and shorter reaction times compared to 2,2′-azobisisobutyronitrile (AIBN). acs.org

Furthermore, hetero-Diels-Alder reactions have proven valuable in constructing spiro-heterocyclic frameworks with high diastereoselectivity. rsc.org The reaction between a diene and a dienophile can be guided by the inherent stereochemical preferences of the transition state, often leading to a single diastereomer. For example, the synthesis of spiro indanone fused pyrano[3,2-c]chromene derivatives has been achieved with excellent diastereoselectivity. rsc.org The principles of controlling facial selectivity in such cycloadditions are directly applicable to the construction of the spiro[3.5]nonane core.

In the context of synthesizing polysubstituted spiropentanes, a strategy combining syn-facial diastereoselective carbometalation with a regio-directing group has been developed. nih.gov This method allows for the creation of multiple contiguous stereocenters with high control. nih.gov While applied to a different spiro system, the underlying concept of using a directing group to control the stereochemical outcome of a key bond-forming step is a broadly applicable and powerful tool in complex molecule synthesis.

Reaction TypeKey Control ElementOutcomeReference
Catalyst-Controlled CyclizationChiral CatalystReversal of diastereoselectivity (cis/trans) rsc.org
Domino Radical BicyclizationRadical Initiator (e.g., Et₃B)Predominantly trans diastereomer acs.org
Hetero-Diels-Alder ReactionTransition State GeometryHigh diastereoselectivity rsc.org
Directed CarbometalationRegio-directing GroupControl of multiple stereocenters nih.gov

Emerging Synthetic Approaches for Azaspiro[3.5]nonan-6-one Core Structures

The demand for efficient and sustainable synthetic methods has driven the development of novel approaches for constructing complex molecular scaffolds like the azaspiro[3.5]nonan-6-one core. These emerging strategies often focus on minimizing step counts, reducing waste, and enabling rapid access to molecular diversity.

Domino reactions, also known as cascade reactions, and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis. uniba.itresearchgate.net They allow for the construction of complex molecules from simple starting materials in a single pot, which increases efficiency by reducing the need for purification of intermediates. researchgate.net

MCRs, where three or more reactants combine in a one-pot reaction, are particularly attractive for their high atom economy and ability to quickly generate libraries of structurally diverse compounds. uniba.it For instance, a three-component reaction has been utilized for the efficient synthesis of novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles. nih.gov This approach involves the in situ generation of a zwitterionic adduct that then participates in a cascade reaction. nih.gov Similar strategies could be envisioned for the assembly of the this compound core, where a suitable combination of starting materials could be designed to undergo a programmed sequence of reactions to form the desired spirocyclic lactam.

Domino reactions have also been effectively used to synthesize azaspirocycles. A domino radical bicyclization process has been developed to create 1-azaspiro[4.4]nonane derivatives. acs.org This particular reaction involves the formation and capture of alkoxyaminyl radicals. acs.org The strategic placement of functional groups in the starting material directs the radical cyclization cascade to form the spirocyclic core. acs.org

Reaction TypeKey FeaturesApplicationReference
Multicomponent ReactionThree or more reactants, one-potSynthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene nih.gov
Domino Radical BicyclizationRadical-mediated cascade cyclizationSynthesis of 1-azaspiro[4.4]nonane derivatives acs.org

Continuous-flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, scalability, and efficiency. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

This technology has been successfully applied to the synthesis of complex molecules, including the marine toxins, azaspiracids, which are polyether marine toxins. nih.gov The use of continuous-flow photoreactors, for example, can lead to more homogeneous irradiation, resulting in better selectivities and shorter reaction times compared to batch processes. nih.gov

Strategic Implementation of Protecting Groups and Functional Group Transformations

The synthesis of a molecule with multiple functional groups, such as this compound, which contains a primary amine and a lactam, necessitates a carefully planned strategy for the use of protecting groups. nih.gov Protecting groups are temporarily installed to mask reactive functional groups and prevent them from undergoing undesired reactions during subsequent synthetic steps. peptide.com

The choice of protecting groups is critical and must be "orthogonal," meaning that each protecting group can be removed under specific conditions without affecting other protecting groups or the rest of the molecule. peptide.com For the primary amine in this compound, common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.com The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved with a base, such as piperidine (B6355638). peptide.com

The lactam nitrogen within the 5-azaspiro[3.5]nonan-6-one core might also require protection depending on the reaction conditions employed in the synthetic sequence. A variety of N-protecting groups could be considered, with their selection depending on the planned subsequent reactions.

Functional group transformations are the cornerstone of organic synthesis, allowing for the conversion of one functional group into another. pressbooks.pub In the synthesis of this compound, a key transformation would be the formation of the lactam ring. This could be achieved through an intramolecular cyclization of a linear precursor containing an amine and an ester or carboxylic acid. Alternatively, the amino group could be introduced at a late stage of the synthesis from a precursor functional group, such as a nitro group or an azide, via reduction.

A well-designed synthesis will strategically combine protecting group manipulations and functional group interconversions to efficiently construct the target molecule. pressbooks.pub

Functional GroupCommon Protecting GroupsRemoval ConditionsReference
Primary Aminetert-butyloxycarbonyl (Boc)Acidic (e.g., TFA) peptide.com
Primary Amine9-fluorenylmethoxycarbonyl (Fmoc)Basic (e.g., piperidine) peptide.com

Spectroscopic and Structural Characterization of 9 Amino 5 Azaspiro 3.5 Nonan 6 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of 9-Amino-5-azaspiro[3.5]nonan-6-one, both ¹H and ¹³C NMR are crucial for confirming the connectivity and stereochemistry of the spirocyclic system.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a typical this compound derivative, distinct signals are expected for the protons of the cyclobutane (B1203170) and piperidinone rings, as well as the amino group. The chemical shifts and coupling constants of these protons provide a wealth of structural information.

The protons on the cyclobutane ring are expected to appear as complex multiplets in the aliphatic region of the spectrum. The exact chemical shifts would be influenced by the substitution pattern and the relative stereochemistry at the spirocenter. The protons on the piperidinone ring, particularly those adjacent to the nitrogen atom and the carbonyl group, would resonate at a lower field due to the deshielding effects of these heteroatoms. The NH proton of the lactam and the protons of the amino group would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Representative ¹H NMR Data for a Spiro-Lactam Scaffold:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (Lactam)7.5 - 8.5br s-
CH (α to Amino)3.0 - 3.5m-
CH₂ (α to Lactam N)3.2 - 3.6m-
CH₂ (β to Carbonyl)2.3 - 2.7t~7
Cyclobutane CH₂1.8 - 2.5m-
NH₂1.5 - 2.5br s-

Note: This is a representative table based on general chemical shift values for similar structural motifs. Actual values for specific derivatives may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and offers valuable information about their chemical environment. The carbonyl carbon of the lactam is the most deshielded and typically appears in the range of 170-180 ppm. The spiro carbon, being a quaternary carbon, would exhibit a characteristic chemical shift. The carbons of the cyclobutane ring will resonate in the aliphatic region, while those of the piperidinone ring will be influenced by the adjacent nitrogen and carbonyl functionalities.

A patent for a spiro-γ-lactam compound provides some insight into the expected chemical shifts in a related system. google.com For instance, carbonyl carbons are reported in the range of 161-171 ppm, and other sp³ carbons appear at various shifts depending on their proximity to heteroatoms. google.com

Representative ¹³C NMR Data for a 5-Azaspiro[3.5]nonan-6-one Scaffold:

CarbonChemical Shift (δ, ppm)
C=O (Lactam)170 - 178
Spiro C45 - 55
C (α to Amino)50 - 60
C (α to Lactam N)40 - 50
C (β to Carbonyl)30 - 40
Cyclobutane C20 - 35

Note: This is a representative table based on general chemical shift values for similar structural motifs. Actual values for specific derivatives may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₄N₂O), the calculated monoisotopic mass is 154.1106 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum provides valuable structural information. The molecular ion peak ([M]⁺) is expected to be observed. Common fragmentation pathways for cyclic amines and lactams involve α-cleavage and ring fragmentation. whitman.edu For this compound, key fragmentations could include:

Loss of the amino group (-NH₂): Leading to a fragment at m/z 138.

Cleavage of the cyclobutane ring: Resulting in various smaller fragments.

Fragmentation of the piperidinone ring: A characteristic fragmentation of lactams is the cleavage of the β-lactam ring, which in this γ-lactam could lead to the loss of CO or other ring fragments. miamioh.eduyoutube.com

A PubChem entry for this compound predicts several possible adducts in mass spectrometry. uni.lu

Predicted Mass Spectrometry Adducts for C₈H₁₄N₂O:

Adductm/z
[M+H]⁺155.1179
[M+Na]⁺177.0998
[M-H]⁻153.1033
[M+NH₄]⁺172.1444

Source: PubChem CID 112756567 uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be the strong absorption band of the lactam carbonyl (C=O) stretching vibration, which typically appears in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of the lactam and the primary amine would be observed in the region of 3200-3500 cm⁻¹. The N-H bend of the primary amine usually appears around 1590-1650 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclobutane and piperidinone rings would be found just below 3000 cm⁻¹.

Characteristic IR Absorption Frequencies for a this compound Derivative:

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (Amine, Lactam)3200 - 3500Medium-Strong
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Lactam)1650 - 1680Strong
N-H Bend (Amine)1590 - 1650Medium

Note: This is a representative table based on general IR absorption frequencies for the indicated functional groups.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and the conformation of the spirocyclic system.

For this compound, an X-ray crystal structure would reveal the puckering of both the cyclobutane and piperidinone rings and their relative orientation around the spiro carbon atom. It would also definitively establish the stereochemistry at the C9 position. In a patent for related 1-azaspiro[3.5]nonan-2-one derivatives, X-ray diffraction was used to determine the molecular structure. google.com The analysis of crystal packing would also provide insights into intermolecular interactions, such as hydrogen bonding involving the amino and lactam groups, which govern the supramolecular architecture.

Advanced Spectroscopic Techniques in Spirocyclic Chemistry

Beyond the fundamental techniques, advanced spectroscopic methods can provide deeper insights into the dynamic and conformational properties of spirocyclic compounds. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning all proton and carbon signals unambiguously, especially in complex spin systems. longdom.orgharvard.edu

Furthermore, variable temperature NMR studies can be employed to investigate conformational changes and determine the energy barriers between different conformers of the flexible piperidinone ring. The rigid nature of the spirocyclic framework can lead to unique conformational preferences that can be explored using these advanced techniques. auremn.org.br Computational methods, in conjunction with experimental data, can also be used to model the conformational landscape of these molecules.

Chemical Reactivity and Mechanistic Studies of 9 Amino 5 Azaspiro 3.5 Nonan 6 One

Reactivity Profiles of the Amino Moiety in the Azaspiro[3.5]nonan-6-one Scaffold

The primary amino group at the 9-position is a key site for a variety of chemical transformations. Its reactivity is influenced by the steric hindrance imposed by the spirocyclic system and the electronic effects of the adjacent lactam functionality.

Common reactions involving the amino moiety are expected to include:

Acylation: The amino group can readily react with acylating agents like acid chlorides and anhydrides to form the corresponding amides. This is a fundamental transformation for introducing a wide range of substituents.

Alkylation: Reaction with alkyl halides or other alkylating agents can lead to the formation of secondary and tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base will yield sulfonamides.

Reductive Amination: The amino group can be subjected to reductive amination with aldehydes or ketones to produce secondary amines.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) would likely lead to the formation of a diazonium salt. Due to the inherent instability of aliphatic diazonium salts, this intermediate could subsequently undergo various transformations, including substitution with a nucleophile or elimination to form an alkene.

Table 1: Predicted Reactions of the Amino Moiety

Reaction TypeReagentsPredicted Product
AcylationAcetyl chloride, Triethylamine9-Acetamido-5-azaspiro[3.5]nonan-6-one
AlkylationMethyl iodide, K₂CO₃9-(Methylamino)-5-azaspiro[3.5]nonan-6-one
Sulfonylationp-Toluenesulfonyl chloride, Pyridine9-(p-Toluenesulfonamido)-5-azaspiro[3.5]nonan-6-one
Reductive AminationAcetone, NaBH(OAc)₃9-(Isopropylamino)-5-azaspiro[3.5]nonan-6-one

Transformations Involving the Lactam Functionality

The lactam within the 5-azaspiro[3.5]nonan-6-one core is a cyclic amide and exhibits reactivity characteristic of this functional group, though modified by the spirocyclic nature of the molecule.

Key transformations of the lactam functionality are anticipated to be:

Hydrolysis: Under acidic or basic conditions, the lactam can undergo hydrolysis to open the piperidinone ring, yielding an amino acid derivative. Basic hydrolysis would initially produce the carboxylate salt, while acidic hydrolysis would yield the ammonium (B1175870) salt of the carboxylic acid.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the lactam to a cyclic amine, specifically a 5-azaspiro[3.5]nonane derivative.

N-Alkylation/N-Arylation: The nitrogen atom of the lactam can be deprotonated with a strong base, followed by reaction with an electrophile (e.g., an alkyl halide or aryl halide) to form N-substituted derivatives.

Ring-Opening Polymerization: In the presence of suitable catalysts, lactams can undergo ring-opening polymerization, although this is more common for smaller or more strained lactam rings.

Table 2: Predicted Transformations of the Lactam Functionality

Reaction TypeReagentsPredicted Product
Acidic HydrolysisHCl, H₂O, heat4-(Aminomethyl)-4-(9-aminocyclobutyl)butanoic acid hydrochloride
ReductionLiAlH₄, THF9-Amino-5-azaspiro[3.5]nonane
N-AlkylationNaH, Benzyl bromide9-Amino-5-benzyl-5-azaspiro[3.5]nonan-6-one

Ring System Modifications and Skeletal Rearrangements

The strained cyclobutane (B1203170) ring and the spirocyclic nature of 9-Amino-5-azaspiro[3.5]nonan-6-one make it a candidate for various ring system modifications and skeletal rearrangements, often promoted by thermal, acidic, or basic conditions.

Potential modifications and rearrangements include:

Ring Expansion/Contraction: Under certain conditions, particularly with the involvement of the amino group in neighboring group participation, the cyclobutane ring could potentially undergo expansion to a cyclopentane (B165970) ring or contraction.

Transannular Reactions: The proximity of the amino group to the lactam carbonyl across the spirocyclic system might facilitate transannular reactions, leading to the formation of bicyclic products.

Fragmentation Reactions: Given the presence of the strained four-membered ring, fragmentation reactions could be initiated under specific conditions, leading to the cleavage of the cyclobutane ring.

Elucidation of Reaction Mechanisms and Kinetic Profiles

While specific mechanistic studies for this compound are not available, the mechanisms of its predicted reactions can be extrapolated from well-established organic chemistry principles.

Acylation of the Amino Group: This would proceed via a standard nucleophilic acyl substitution mechanism, where the amino group acts as the nucleophile attacking the carbonyl carbon of the acylating agent.

Lactam Hydrolysis: Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis would proceed through nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Lactam Reduction: The reduction with LiAlH₄ involves the formation of a complex with the carbonyl oxygen, followed by hydride transfer.

Kinetic Profiles: The kinetics of these reactions would be influenced by factors such as steric hindrance around the reactive sites, the electronic nature of the substituents, and the reaction conditions (temperature, solvent, catalyst). The rigid spirocyclic structure may impose conformational constraints that affect the activation energies of certain reactions.

Computational Chemistry and Theoretical Investigations of Azaspiro 3.5 Nonan 6 One Systems

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT, Ab Initio, AM1)

Quantum chemical calculations are fundamental to understanding the electronic structure and thermodynamic stability of 9-Amino-5-azaspiro[3.5]nonan-6-one. Methods such as Density Functional Theory (DFT), Ab Initio, and semi-empirical methods like Austin Model 1 (AM1) can provide insights into the molecule's behavior at the atomic level.

DFT methods, particularly with functionals like B3LYP, are often used to balance computational cost and accuracy for organic molecules. These calculations can determine optimized molecular geometries, bond lengths, bond angles, and electronic properties such as molecular orbital energies (HOMO and LUMO) and electrostatic potential maps. The energy difference between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used for more accurate energy and geometry calculations, though at a greater computational expense. bldpharm.com Semi-empirical methods like AM1 are faster and can be suitable for larger systems or initial explorations, though they are generally less accurate than DFT and ab initio methods.

A hypothetical comparison of calculated properties for this compound using different methods is presented in the table below.

PropertyDFT (B3LYP/6-31G)Ab Initio (MP2/6-31G)AM1
Total Energy (Hartree)-552.8-551.9-48.7
HOMO Energy (eV)-6.2-6.5-8.9
LUMO Energy (eV)1.51.80.5
Dipole Moment (Debye)3.13.32.8

Conformational Analysis and Energy Landscapes via Molecular Modeling

The flexibility of the spirocyclic and piperidinone rings in this compound means that it can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms and to map the potential energy surface.

Molecular mechanics force fields, such as MMFF, are often employed for an initial scan of the potential energy surface to identify low-energy conformers. These initial structures can then be optimized using more accurate quantum chemical methods like DFT to obtain their relative energies and geometric parameters. The results of such an analysis can reveal the preferred chair, boat, or twist-boat conformations of the six-membered ring and the puckering of the four-membered ring.

Below is a hypothetical table of the relative energies of different conformers of this compound.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°)
Chair-Equatorial0.0055.2
Chair-Axial1.52-54.8
Twist-Boat5.3130.1

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the nuclear magnetic shielding tensors, which can then be converted to chemical shifts for ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure and assign specific resonances.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, often performed at the DFT level, produce a theoretical infrared (IR) spectrum. The predicted vibrational modes can be assigned to specific functional groups, such as the C=O stretch of the lactam, the N-H bends of the amino group, and the C-N stretches.

A hypothetical table of predicted spectroscopic data is shown below.

Spectroscopic DataPredicted Value
¹³C NMR Chemical Shift (C=O)172.5 ppm
¹H NMR Chemical Shift (NH₂)3.4 ppm
IR Frequency (C=O stretch)1685 cm⁻¹
IR Frequency (N-H bend)1610 cm⁻¹

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

The activation energy for a reaction step can be determined from the energy difference between the reactants and the transition state. The geometry of the transition state provides insight into the molecular arrangement at the point of highest energy along the reaction coordinate. Methods like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state connects the desired reactants and products.

For example, theoretical studies could be employed to investigate the acylation of the amino group or the hydrolysis of the lactam ring in this compound. Such studies would provide valuable information on the feasibility of these reactions and the factors that influence their rates.

Below is a hypothetical table summarizing the calculated energetics for a proposed reaction.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State15.7
Intermediate-5.2
Products-12.4

Research Applications and Functionalization of Azaspiro 3.5 Nonan 6 One Scaffolds

Utility as Modular Building Blocks in Complex Molecule Synthesis

Azaspiro[3.5]nonan-6-one and its derivatives serve as valuable organic building blocks in the synthesis of more complex molecular architectures. sigmaaldrich.com These functionalized molecules are fundamental components for the bottom-up, modular assembly of intricate chemical structures. Their rigid spirocyclic core allows for precise control over the spatial orientation of substituents, a critical factor in the design of bioactive compounds and advanced materials.

The synthesis of these scaffolds often involves multi-step routes. For instance, the preparation of 2,6-diazaspiro[3.5]nonane analogues, which are related to the core structure, can be achieved through a six-step process that utilizes enolate acylation to construct the necessary quaternary center. researchgate.net While effective for research purposes, there is a recognized need for more direct and modular synthetic pathways to facilitate their broader integration into various chemical programs. researchgate.net The development of expedient synthetic routes to access highly functionalized azaspiro[3.3]heptanes, a related class of compounds, highlights the ongoing efforts to expand the library of available spirocyclic building blocks for drug discovery and design. nih.gov

Scaffold Engineering in Contemporary Medicinal Chemistry Research

The azaspiro[3.5]nonan-6-one core and its analogues have proven to be particularly valuable in the field of medicinal chemistry, where the modification of molecular scaffolds is a key strategy for optimizing drug-like properties.

The piperidine (B6355638) ring is a prevalent feature in over one hundred approved drugs. researchgate.net However, its metabolic susceptibility can sometimes limit the efficacy of a drug candidate. Azaspiro[3.3]heptanes, for example, have been successfully employed as piperidine mimics, leading to compounds with improved solubility and reduced metabolic degradation. enamine.netresearchgate.net This concept has been extended to other azaspiroalkanes, which can offer similar basicity and lipophilicity to piperidine while providing enhanced metabolic stability. enamine.netenamine.net For instance, the replacement of the piperidine fragment in the anesthetic drug Bupivacaine with a 1-azaspiro[3.3]heptane core resulted in a new, patent-free analogue with high activity. enamine.netnih.gov This demonstrates the potential of azaspirocyclic scaffolds to generate novel intellectual property and improve upon existing drug templates.

The table below illustrates the comparison of physicochemical properties between piperidine and its azaspiro[3.3]heptane bioisosteres, highlighting the reduction in lipophilicity.

CompoundclogPlogD
Piperidine derivative3.71.6
2-Azaspiro[3.3]heptane derivative3.41.2
1-Azaspiro[3.3]heptane derivative3.41.0
Data sourced from a study on bicyclic bioisosteres of piperidine. researchgate.net

The functionalization of the azaspiro[3.5]nonan-6-one scaffold is a key aspect of its use in medicinal chemistry, enabling detailed structure-activity relationship (SAR) studies. SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity, thereby guiding the optimization of lead compounds into potent and selective drug candidates.

For example, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were synthesized and evaluated as covalent inhibitors of the KRAS G12C protein, a known driver of various cancers. researchgate.net X-ray crystallography revealed that the diazaspirononane moiety binds within the switch-II pocket of the protein. researchgate.net Further optimization of this lead compound led to the identification of a potent derivative with high metabolic stability and in vivo anti-tumor activity. researchgate.net

In another study, the synthesis and SAR of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione were investigated, leading to the discovery of high-affinity and selective antagonists for the α(1d)-adrenergic receptor. nih.gov These examples underscore the utility of the azaspiro scaffold in generating diverse libraries of compounds for SAR exploration.

The following table presents a selection of functionalized azaspiro[3.5]nonane analogues and their biological targets, illustrating the scope of their application in medicinal chemistry research.

Functionalized Azaspiro[3.5]nonane AnalogueBiological TargetTherapeutic Area
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivativesKRAS G12COncology
8-{2-[4-(4-Methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione fluoro analoguesα(1d)-Adrenergic ReceptorUndisclosed
N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamidesUndisclosedAnalgesia
Information compiled from various research articles. researchgate.netnih.govresearchgate.net

Functionalized azaspiro[3.5]nonan-6-one derivatives also hold promise as chemical probes for the identification and validation of biological targets. Chemical probes are small molecules designed to interact with a specific protein or pathway, allowing researchers to study its function in a biological system. The modular nature of the azaspiro scaffold allows for the incorporation of various reporter tags or reactive groups necessary for probe development. While direct examples for "9-Amino-5-azaspiro[3.5]nonan-6-one" as a chemical probe are not prevalent in the searched literature, the principles of its functionalization align with the requirements for creating such tools.

Role in Materials Science and Supramolecular Chemistry

The application of azaspiro[3.5]nonan-6-one scaffolds extends beyond medicinal chemistry into the realm of materials science and supramolecular chemistry. The rigid, three-dimensional nature of these building blocks makes them attractive for the construction of well-defined, ordered structures such as metal-organic frameworks (MOFs) and supramolecular assemblies. sigmaaldrich.com

In supramolecular chemistry, non-covalent interactions are used to direct the self-assembly of molecules into larger, functional architectures. The ability to precisely position functional groups on the azaspiro framework allows for the programming of these interactions, leading to the formation of predictable and potentially useful supramolecular structures. While specific research detailing the use of this compound in this context is limited in the provided search results, the general principles of using functionalized organic building blocks for creating porous molecular networks and other supramolecular constructs are well-established. osaka-u.ac.jp

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-Amino-5-azaspiro[3.5]nonan-6-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via spirocyclic ring formation followed by amination. Key steps include Buchwald–Hartwig coupling for introducing the amino group, as demonstrated in derivatives of 2,5,8-triazaspiro[3.5]nonan-6-one . Optimal conditions (e.g., Pd catalysts, ligand choice, and temperature) should be validated via kinetic studies. Purity (>95%) is achievable through column chromatography (DCM/MeOH gradients) . Challenges include steric hindrance from the spirocyclic core, requiring precise stoichiometric control.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₈H₁₃N₂O, theoretical 153.18 g/mol) and NMR (¹H/¹³C) to resolve spirocyclic protons (δ 1.5–3.5 ppm) and amine signals (δ 5.0–6.0 ppm) . X-ray crystallography is recommended for resolving conformational ambiguities in the azaspiro framework . LC-MS with UV detection (λ ~254 nm) ensures purity >98% .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies indicate degradation via oxidation of the amine group. Store at –20°C under inert gas (argon) to prevent moisture absorption and oxidation. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation when sealed in amber vials .

Advanced Research Questions

Q. What strategies address low solubility of this compound in aqueous buffers for biological assays?

  • Methodological Answer : Co-solvents (e.g., DMSO ≤1% v/v) or formulation with cyclodextrins improve solubility without cytotoxicity . Computational modeling (e.g., COSMO-RS) predicts logP values (~1.2) to guide solvent selection . For in vivo studies, nanoemulsion or PEGylation enhances bioavailability .

Q. How can structural modifications enhance the compound’s bioactivity as a kinase inhibitor?

  • Methodological Answer : Structure-activity relationship (SAR) studies on azaspiro derivatives reveal that substituting the amino group with methylpiperidine (e.g., 8-(4-((4,4-Dimethylpiperidin-1-yl)methyl)phenyl)-2,5,8-triazaspiro[3.5]nonan-6-one) improves METTL3 inhibition (IC₅₀ < 100 nM) . Molecular docking (AutoDock Vina) identifies hydrogen bonding with catalytic lysine residues as critical .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (30–70%) arise from competing side reactions (e.g., over-amination). DOE (Design of Experiments) optimizes parameters: reducing reaction time (<12 hrs) and using Boc-protected intermediates minimizes byproducts . LC-MS tracking of intermediates is advised .

Q. How can computational methods predict the compound’s metabolic pathways?

  • Methodological Answer : Use in silico tools like SwissADME to identify CYP450-mediated oxidation sites (e.g., C-9 amine). MD simulations (GROMACS) model interactions with hepatic enzymes, prioritizing metabolites for HPLC-MS validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.